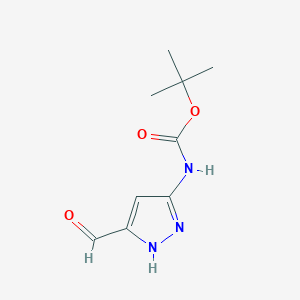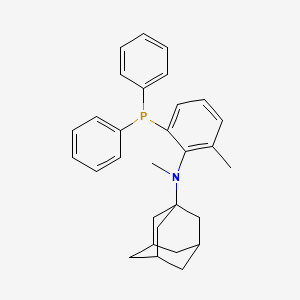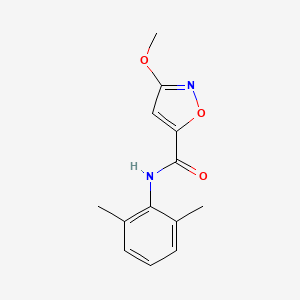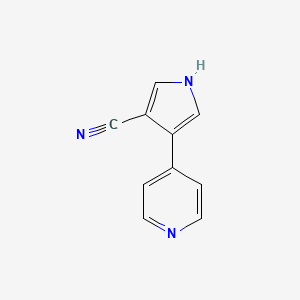![molecular formula C13H11NO4 B12879922 1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 56297-34-8](/img/structure/B12879922.png)
1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitrophenyl group and a propanone moiety in the structure of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. Furan derivatives are known for their therapeutic efficacy, and this compound is no exception.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The furan ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)propan-1-one: This compound lacks the furan ring, which may result in different chemical reactivity and biological activity.
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone: The presence of a chloro group in this compound can lead to different substitution reactions and potentially different biological effects.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains additional heterocyclic rings, which can enhance its antibacterial activity compared to 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one.
The uniqueness of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
56297-34-8 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)13-8-7-12(18-13)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 |
InChI-Schlüssel |
VSPYQQHSGMPNHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)



![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)


![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
